Product packaging for Hexadecanoic acid, 8-hydroxy-, (S)-(Cat. No.:CAS No. 2777-50-6)

Hexadecanoic acid, 8-hydroxy-, (S)-

Cat. No.: B12759502
CAS No.: 2777-50-6
M. Wt: 272.42 g/mol
InChI Key: KMEKMXBMYZGGDT-HNNXBMFYSA-N
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Description

General Overview of Hydroxy Fatty Acids in Biological Systems

Hydroxy fatty acids are a class of fatty acids that contain one or more hydroxyl groups along their carbon chain. gerli.com These molecules are widespread in nature, found in plants, bacteria, fungi, and animals. gerli.com Their biological roles are diverse and significant, ranging from structural components of cell membranes to signaling molecules involved in various physiological and pathological processes. gerli.comnih.gov

In biological systems, hydroxy fatty acids are involved in a multitude of functions. They are key components of complex lipids like cutin and suberin in plants, which form protective barriers. gerli.comwikipedia.org In animals, they can act as signaling molecules. For instance, 20-hydroxyarachidonic acid, a metabolite of arachidonic acid, is involved in various physiological and pathological processes. wikipedia.org Furthermore, some hydroxy fatty acids exhibit potent biological activities, such as the anti-cancer properties of 2-hydroxyoleic acid. gerli.com The position of the hydroxyl group on the fatty acid chain is crucial and gives rise to different isomers with distinct biological activities. gerli.comnih.gov

The Hexadecanoic Acid Backbone: Fundamental Metabolic Significance in Biological Systems

Hexadecanoic acid, commonly known as palmitic acid, is a 16-carbon saturated fatty acid and one of the most common saturated fatty acids in animals and plants. nih.govfrontiersin.orgyoutube.com It serves as a central building block in the synthesis of other long-chain fatty acids. The body can either obtain hexadecanoic acid from the diet or synthesize it endogenously from carbohydrates and other fatty acids. nih.govfrontiersin.org

The metabolic significance of hexadecanoic acid is multifaceted. It is a major component of triglycerides for energy storage in adipose tissue and a crucial constituent of phospholipids (B1166683) that form cellular membranes. nih.govyoutube.com When energy is required, hexadecanoic acid is broken down through a process called beta-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. ontosight.aimetwarebio.com The synthesis of hexadecanoic acid, known as de novo lipogenesis, is a vital process that converts excess carbohydrates into fatty acids for storage. nih.govfrontiersin.org This pathway begins with acetyl-CoA and is regulated by key enzymes like acetyl-CoA carboxylase and fatty acid synthase. nih.gov

Enantiomeric and Regioisomeric Considerations of Hydroxyhexadecanoic Acids: Focus on the 8-hydroxy Position and its Stereochemistry

The hydroxylation of hexadecanoic acid can occur at various positions along its 16-carbon chain, leading to a variety of regioisomers. For example, 16-hydroxyhexadecanoic acid (juniperic acid) is a key monomer of cutin in plant cuticles. wikipedia.orgchemicalbook.com Another example is 2-hydroxyhexadecanoic acid, which has been studied for its role in skin health. ontosight.aiontosight.ai

When the hydroxyl group is located at the 8th carbon position, it creates a chiral center, resulting in two possible enantiomers: (S)-8-hydroxyhexadecanoic acid and (R)-8-hydroxyhexadecanoic acid. The specific spatial arrangement, or stereochemistry, of the hydroxyl group is critical as it dictates the molecule's interaction with enzymes and receptors, and thus its biological activity. The (S) configuration denotes a specific three-dimensional arrangement of the atoms around the chiral carbon. While general information on 8-hydroxyhexadecanoic acid is available, detailing its presence in certain organisms, specific research focusing exclusively on the biological role and synthesis of the (S)-enantiomer is more specialized. nih.govhmdb.caebi.ac.uk The enantioselective synthesis of such compounds is an area of interest in organic chemistry to produce pure stereoisomers for biological studies. researchgate.netrsc.org

Interactive Data Table: Properties of Hexadecanoic Acid and its Hydroxy Derivatives

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Characteristics
Hexadecanoic acid Hexadecanoic acidC16H32O2256.42Most common saturated fatty acid in animals and plants. nih.govfrontiersin.orgyoutube.com
(S)-8-Hydroxyhexadecanoic acid (8S)-8-hydroxyhexadecanoic acidC16H32O3272.42A specific stereoisomer of 8-hydroxyhexadecanoic acid. ebi.ac.uk
8-Hydroxyhexadecanoic acid 8-hydroxyhexadecanoic acidC16H32O3272.42A long-chain fatty acid. nih.govhmdb.ca
16-Hydroxyhexadecanoic acid 16-Hydroxyhexadecanoic acidC16H32O3272.42A key monomer of cutin in plant cuticles. wikipedia.orgchemicalbook.com
2-Hydroxyhexadecanoic acid 2-hydroxyhexadecanoic acidC16H32O3272.42Found in human skin lipids. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O3 B12759502 Hexadecanoic acid, 8-hydroxy-, (S)- CAS No. 2777-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2777-50-6

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(8S)-8-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1

InChI Key

KMEKMXBMYZGGDT-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCC[C@@H](CCCCCCC(=O)O)O

Canonical SMILES

CCCCCCCCC(CCCCCCC(=O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 8 Hydroxyhexadecanoic Acid

De Novo Biosynthesis of Hexadecanoic Acid Precursors

The creation of new fatty acids, or de novo synthesis, is a fundamental biological process that provides the building blocks for a vast array of lipids. pharmaguideline.com This process primarily occurs in the cytosol and involves a series of enzymatic reactions to construct fatty acid chains. wikipedia.org

Fatty Acid Synthesis Pathways in Eukaryotic and Prokaryotic Organisms

While the overarching goal of fatty acid synthesis is conserved across life, the machinery and location of this process exhibit key differences between eukaryotes and prokaryotes.

In eukaryotes , fatty acid synthesis is carried out by a large, multifunctional enzyme complex known as fatty acid synthase (FAS). diva-portal.org This system, often referred to as FASI, is found in the cytosol. wikipedia.org The entire series of reactions, from the initial priming to the final release of the fatty acid, occurs on this single polypeptide chain. Most of the acetyl-CoA used in eukaryotic fatty acid synthesis is derived from carbohydrates through the glycolytic pathway. wikipedia.org

In contrast, prokaryotes utilize a Type II fatty acid synthesis (FASII) system, where the individual enzymes of the pathway are distinct, soluble proteins. nih.gov This dissociated system provides greater flexibility in the types of fatty acids produced. The fundamental chemical reactions, however, remain largely the same as in eukaryotes. nih.gov

A key distinction lies in the origin of the building blocks. While both pathways use acetyl-CoA, in plants (eukaryotes), fatty acids are synthesized de novo exclusively in the plastids. pnas.org These fatty acids can then enter either the "prokaryotic pathway" within the chloroplast or the "eukaryotic pathway" where they are exported to the cytosol for modification in the endoplasmic reticulum. pnas.org

Role of Acetyl-CoA and Malonyl-CoA in Fatty Acid Chain Elongation

The synthesis of fatty acids is a cyclical process of chain elongation, with acetyl-CoA and malonyl-CoA playing central roles.

Acetyl-CoA serves as the initial "primer" for fatty acid synthesis. diva-portal.org It is primarily generated from the breakdown of carbohydrates via glycolysis and the subsequent conversion of pyruvate (B1213749) in the mitochondria. jackwestin.com Since fatty acid synthesis occurs in the cytosol, acetyl-CoA must be transported out of the mitochondria, a feat accomplished by its conversion to citrate (B86180). wikipedia.orgjackwestin.com In the cytosol, the enzyme ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. jackwestin.com

Malonyl-CoA is the two-carbon donor for the elongation steps. diva-portal.orgnih.gov It is formed from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase, a reaction that is considered the committed step in fatty acid synthesis. wikipedia.orgresearchgate.net During each round of elongation, a malonyl group (from malonyl-CoA) is added to the growing fatty acid chain, with the release of a carbon dioxide molecule. jackwestin.comresearchgate.net This process, catalyzed by the fatty acid synthase complex, repeats until the desired chain length, typically the 16-carbon palmitic acid (hexadecanoic acid), is achieved. jackwestin.com

Hydroxylation Mechanisms Leading to 8-Hydroxyhexadecanoic Acid

The introduction of a hydroxyl group at a specific position on the hexadecanoic acid chain is a critical step in the formation of 8-hydroxyhexadecanoic acid. This hydroxylation is primarily mediated by a class of enzymes known as cytochrome P450s, although other enzymatic systems can also play a role.

Cytochrome P450-Mediated Hydroxylation of Fatty Acids

Cytochrome P450 (CYP) enzymes are a vast superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates, including fatty acids. wikipedia.orgnih.gov These enzymes are involved in both the breakdown and the synthesis of biologically active molecules. nih.gov

CYP-mediated hydroxylation of fatty acids can occur at different positions along the carbon chain. Omega (ω)-hydroxylases, for instance, add a hydroxyl group to the terminal carbon atom of a fatty acid. wikipedia.orgnih.gov Other P450s can hydroxylate at sub-terminal (in-chain) positions. researchgate.net The reaction involves the insertion of one oxygen atom from molecular oxygen (O2) into the fatty acid substrate, with the other oxygen atom being reduced to water. wikipedia.org This process requires electrons, which are typically supplied by NADPH through a redox partner protein. researchgate.net Several CYP families, including CYP4A, CYP4B, and CYP4F, are known to be involved in the hydroxylation of fatty acids. nih.gov

Alternative Enzymatic Hydroxylation Systems in Microbial Contexts

Beyond cytochrome P450s, other enzymatic systems in microorganisms can hydroxylate fatty acids. Fatty acid hydratases, for example, catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid to form a hydroxy fatty acid. nih.gov These enzymes are widespread in bacteria and can exhibit high regioselectivity. nih.gov

Lipoxygenases are another class of enzymes that can lead to hydroxylated fatty acids. They catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to form hydroperoxy fatty acids, which can then be reduced to the corresponding hydroxy fatty acids. researchgate.net While not a direct hydroxylation, this pathway is a significant source of hydroxy fatty acids in various organisms.

Investigation of Regiospecificity and Stereospecificity in Hydroxylation Events (e.g., (S)- vs (R)- and Positional Isomerism)

The precise positioning and stereochemical outcome of the hydroxyl group are critical for the biological function of the resulting hydroxy fatty acid. Enzymes that catalyze these reactions often exhibit high degrees of regiospecificity (which carbon atom is hydroxylated) and stereospecificity (the three-dimensional arrangement of the hydroxyl group, i.e., (S) or (R)).

For example, the cytochrome P450 enzyme CYP152B1 from Sphingomonas paucimobilis has been shown to be highly specific for the α-carbon of fatty acids, producing the (S)-enantiomer of the α-hydroxylated product with high purity. nih.gov This highlights the enzyme's strict control over both the position and the stereochemistry of the hydroxylation. The synthesis of (+)-8-hydroxyhexadecanoic acid has established its absolute configuration to be (S). oup.comtandfonline.com

The regiospecificity of hydroxylation can be influenced by the structure of the fatty acid substrate and the specific P450 enzyme involved. Some P450s are dedicated ω-hydroxylases, while others can produce a mixture of in-chain hydroxylated products. researchgate.netd-nb.info The study of positional isomers, such as the various monounsaturated fatty acids formed from palmitic acid by different desaturases (e.g., palmitoleic acid vs. sapienic acid), further underscores the importance of enzymatic control in generating specific fatty acid structures. nih.govnih.gov

Metabolic Fate and Downstream Processing of 8-Hydroxyhexadecanoic Acid

Following its biosynthesis, (S)-8-hydroxyhexadecanoic acid undergoes several metabolic transformations that determine its physiological roles. These processes include its incorporation into more complex lipid molecules, its breakdown for energy, and its movement within the cell.

Integration into Complex Lipid Structures, including Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

A primary metabolic fate of (S)-8-hydroxyhexadecanoic acid is its integration into a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). acs.orgresearchgate.net FAHFAs are formed through the esterification of the hydroxyl group of a hydroxy fatty acid with the carboxyl group of another fatty acid. acs.org This creates a unique branched ester linkage. hmdb.ca The specific combination of the hydroxy fatty acid and the esterified fatty acid gives rise to a wide diversity of FAHFA molecules. acs.orgnih.gov

In the context of 8-hydroxyhexadecanoic acid, it serves as the hydroxy fatty acid backbone. For example, if palmitic acid is the esterified fatty acid, the resulting molecule is a palmitic acid-hydroxy-hexadecanoic acid, a type of FAHFA. The position of the hydroxyl group is a key determinant of the regioisomer, meaning 8-hydroxyhexadecanoic acid will form an 8-FAHFA isomer. nih.gov

The biosynthesis of FAHFAs is a significant process occurring in various tissues, with adipose tissue being a primary site of their synthesis. cas.cz While the precise enzymes responsible for the synthesis of all FAHFAs are still under investigation, it is known that acyltransferases are involved in catalyzing the transfer of a fatty acid from a fatty acyl-CoA to the hydroxy fatty acid. nih.gov Studies have explored enzymatic synthesis using lipases to produce various FAHFAs, demonstrating the feasibility of this reaction. acs.orgresearchgate.net These lipids have been detected in human tissues and fluids, including serum, adipose tissue, and breast milk. cas.cz

Table 1: Examples of FAHFA Formation

Hydroxy Fatty Acid Backbone Esterified Fatty Acid Resulting FAHFA Class
8-Hydroxyhexadecanoic acid Palmitic acid Palmitic acid-hydroxy-hexadecanoic acid (PAHHA)
8-Hydroxyhexadecanoic acid Oleic acid Oleic acid-hydroxy-hexadecanoic acid (OAHHA)
5-Hydroxyhexadecanoic acid Palmitoleic acid 5-Palmitoleoyl-oxy-palmitic acid (5-POHPA) hmdb.ca
Hydroxystearic acid Palmitic acid Palmitic acid-hydroxy-stearic acid (PAHSA) cas.cz

Catabolic Pathways and Degradation Mechanisms (e.g., Beta-oxidation of related hydroxylated fatty acids)

Hydroxylated fatty acids, including likely (S)-8-hydroxyhexadecanoic acid, can be broken down through catabolic pathways to generate energy. The principal mechanism for fatty acid degradation is beta-oxidation, a process that occurs within the mitochondria and peroxisomes. mdpi.comwikipedia.org Beta-oxidation involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms, producing acetyl-CoA, NADH, and FADH2 in each cycle. nih.govlibretexts.org

The general steps of mitochondrial beta-oxidation for a saturated fatty acid are:

Dehydrogenation: An acyl-CoA dehydrogenase creates a double bond between the alpha and beta carbons, producing FADH2. nih.gov

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the beta carbon. nih.gov

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, generating NADH. nih.govlibretexts.org

Thiolysis: A thiolase enzyme cleaves the bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. nih.govlibretexts.org

This shortened fatty acyl-CoA then re-enters the cycle. libretexts.org While the standard pathway is well-defined for saturated fatty acids, the presence of a hydroxyl group on the fatty acid chain, as in 8-hydroxyhexadecanoic acid, requires modifications to this process. Research on other hydroxylated fatty acids indicates that they can enter the beta-oxidation pathway. nih.gov For instance, enzymes such as ACAD10 and ACAD11 have been shown to facilitate the entry of 4-hydroxy fatty acids into mitochondrial and peroxisomal beta-oxidation, respectively. nih.gov It is plausible that similar enzymatic systems exist to process 8-hydroxyhexadecanoic acid, allowing it to be catabolized for energy. Peroxisomal beta-oxidation often handles very long-chain or branched fatty acids, preparing them for subsequent mitochondrial oxidation. wikipedia.org

Table 2: Key Enzymes in Mitochondrial Beta-Oxidation

Step Enzyme Class Cofactors/Products
1 Acyl-CoA Dehydrogenase FAD -> FADH2
2 Enoyl-CoA Hydratase H2O
3 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH
4 Thiolase CoA -> Acetyl-CoA

Intracellular Trafficking and Subcellular Compartmentalization

The movement and distribution of fatty acids within the cell are tightly regulated processes, essential for directing them toward either metabolic breakdown or incorporation into complex lipids. Due to their low solubility in the aqueous environment of the cytoplasm, long-chain fatty acids like 8-hydroxyhexadecanoic acid rely on protein-mediated transport. nih.gov

The intracellular trafficking of fatty acids involves several key steps:

Translocation across the plasma membrane: This can occur through both passive diffusion and protein-mediated transport. nih.gov

Cytosolic transport: Once inside the cell, fatty acids are bound by cytoplasmic fatty acid-binding proteins (FABPs). nih.govnih.gov These proteins not only solubilize the fatty acids but also direct them to specific organelles and metabolic pathways. nih.gov

Subcellular Compartmentalization: Fatty acids are delivered to different cellular compartments depending on the cell's needs. For catabolism, they are transported to the mitochondria and peroxisomes. wikipedia.org For storage or synthesis of complex lipids like FAHFAs, they are directed to the endoplasmic reticulum and lipid droplets. researchgate.net

Emerging evidence suggests that fatty acids can be transferred between organelles at sites of close contact, known as membrane contact sites, which facilitates efficient channeling between metabolic pathways. While specific trafficking proteins for (S)-8-hydroxyhexadecanoic acid have not been identified, it is expected to follow these general pathways, with its unique hydroxylation potentially influencing its affinity for specific FABPs or its direction towards particular metabolic fates, such as FAHFA synthesis in the adipose tissue. cas.cznih.gov

Enzymatic and Biocatalytic Synthesis of S 8 Hydroxyhexadecanoic Acid

Microorganism-Mediated Production of Hydroxy Fatty Acids

Microorganisms are natural producers of a wide variety of hydroxy fatty acids (HFAs), oxidizing fatty acids at different positions along the carbon chain. nih.govresearchgate.net This inherent capability has been harnessed and enhanced through modern biotechnological techniques to produce valuable HFAs from renewable feedstocks like vegetable oils and glucose. nih.govnih.govmdpi.com

Metabolic engineering plays a pivotal role in developing microbial "cell factories" for the efficient production of specific HFAs. nih.govfrontiersin.org By manipulating the genetic makeup of microorganisms like Escherichia coli, Pseudomonas aeruginosa, and Saccharomyces cerevisiae, researchers can redirect metabolic pathways towards the synthesis of desired products. frontiersin.orgd-nb.infofrontiersin.org

Escherichia coli , a workhorse in industrial microbiology, has been extensively engineered for HFA production directly from glucose. nih.govd-nb.info A common strategy involves several key modifications:

Enhancing the Free Fatty Acid (FFA) Pool: Overexpression of enzymes like acetyl-CoA carboxylase (ACCase) and acyl-CoA thioesterase ('TesA) increases the intracellular supply of FFAs, the precursors for hydroxylation. nih.govd-nb.info

Blocking Competing Pathways: Knocking out genes such as fadD, which encodes for acyl-CoA synthetase, prevents the degradation of FFAs through the β-oxidation pathway, thereby making more substrate available for hydroxylation. d-nb.infofrontiersin.org

Introducing Hydroxylating Enzymes: Expressing heterologous fatty acid hydroxylases, such as cytochrome P450 monooxygenases (e.g., CYP102A1 from Bacillus megaterium), introduces the desired catalytic function to convert FFAs into HFAs. nih.govd-nb.info

For instance, an engineered E. coli strain co-expressing ACCase and 'TesA, with a fadD knockout, was able to produce 244.8 mg/L of FFAs. nih.govd-nb.info Upon introducing the CYP102A1 hydroxylase, this strain accumulated 58.7 mg/L of HFAs, with fed-batch fermentation pushing the titer to 548 mg/L. nih.govd-nb.info The resulting HFAs were a mixture, including 10-hydroxyhexadecanoic acid. nih.govd-nb.info

Pseudomonas aeruginosa is another notable microorganism, known for its ability to convert unsaturated fatty acids into various hydroxy fatty acids. mdpi.com The strain PR3, for example, efficiently converts oleic acid, a major component of olive oil, into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). mdpi.comcabidigitallibrary.org This demonstrates the potential of using different microbial platforms and readily available oils for HFA production. mdpi.com

Saccharomyces cerevisiae , a versatile yeast, is also a target for metabolic engineering to produce fatty acid-derived chemicals. frontiersin.org Its ability to be genetically modified makes it a suitable host for constructing synthetic enzymatic pathways for producing HFAs and other valuable compounds. frontiersin.org

Below is an interactive table summarizing examples of engineered microbial strains for HFA production.

Engineered MicroorganismGenetic ModificationSubstrateKey Product(s)Titer
Escherichia coli BL21(DE3)Co-expression of ACCase & 'TesA, knockout of fadD, expression of CYP102A1Glucose9-OH-C10, 11-OH-C12, 10-OH-C16, 12-OH-C1858.7 mg/L (flask), 548 mg/L (fed-batch) nih.govd-nb.info
Escherichia coliCo-expression of plant acyl-ACP thioesterase, FadR regulator, and P450BM3Glucose/Glycerol (B35011)ω-1/2/3-OH-C14144 mg/L frontiersin.org
Pseudomonas aeruginosa PR3Wild-type (screening)Olive Oil (Oleic Acid)7,10-dihydroxy-8(E)-octadecenoic acid (DOD)92.25 mg per 50 ml culture cabidigitallibrary.org

Optimization of Bioconversion Parameters for Enhanced Yield (e.g., carbon/nitrogen sources, pH, temperature)

To maximize the productivity of microbial HFA synthesis, it is crucial to optimize the bioconversion process conditions. nih.govmdpi.com Factors such as the composition of the culture medium, pH, and temperature significantly influence enzyme activity, cell growth, and ultimately, the product yield. mdpi.commdpi.com

Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources affects both cell growth and the metabolic flux towards HFA production. While glucose is a common carbon source, supplementing with alternatives like glycerol can sometimes boost HFA titers. frontiersin.org The type and concentration of nitrogen sources, such as yeast extract and ammonium (B1175870) phosphate, also need to be balanced for optimal performance. cabidigitallibrary.org

pH: The pH of the culture medium is critical for enzyme stability and activity. mdpi.commdpi.com For example, the optimal pH for the enzymatic production of 10-hydroxystearic acid (10-HSA) using a purified oleate (B1233923) hydratase from Lactococcus garvieae was found to be 7.5. mdpi.com Similarly, the bioconversion of arachidonic acid by E. coli expressing a 9S-lipoxygenase was optimized at a pH of 8.5. nih.gov

Temperature: Temperature directly impacts the rate of enzymatic reactions. The optimal temperature for the oleate hydratase from L. garvieae was 30°C, while for the 9S-lipoxygenase from Shewanella hanedai it was 25°C. nih.govmdpi.com Interestingly, some enzymes retain significant activity over a broad temperature range. For example, a CYP102 enzyme from Bacillus amyloliquefaciens showed at least 60% of its maximum activity between 20°C and 50°C. mdpi.com

The following interactive table illustrates the optimization of various bioconversion parameters.

Enzyme/MicroorganismParameter OptimizedOptimal ConditionEffect on Yield/Activity
Oleate Hydratase (Lactococcus garvieae)pH7.5Maximal conversion of oleic acid to 10-HSA mdpi.com
Oleate Hydratase (Lactococcus garvieae)Temperature30°CMaximal conversion of oleic acid to 10-HSA mdpi.com
9S-Lipoxygenase (Shewanella hanedai in E. coli)pH8.5Highest specific productivity for C20/C22 HFAs nih.gov
9S-Lipoxygenase (Shewanella hanedai in E. coli)Temperature25°CHighest specific productivity for C20/C22 HFAs nih.gov
CYP102 (Bacillus amyloliquefaciens)pH7.0 (HEPES buffer)Optimal activity for hydroxylation of pentadecanoic acid mdpi.com
CYP102 (Bacillus amyloliquefaciens)Temperature30°COptimal activity for hydroxylation of pentadecanoic acid mdpi.com

Enzyme-Catalyzed Asymmetric Synthesis of Hydroxy Hexadecanoates

For applications requiring high enantiomeric purity, isolated enzymes offer a powerful tool for the asymmetric synthesis of specific HFA isomers. nih.govnih.gov Enzymes such as hydratases and lipases are particularly valuable for their stereospecificity. nih.govmdpi.com

The synthesis of enantiomerically pure hydroxy fatty acids can be achieved through a two-step enzymatic cascade.

Hydratases are enzymes that catalyze the regio- and stereo-selective addition of a water molecule to the double bond of an unsaturated fatty acid, yielding a specific hydroxy fatty acid. nih.govmdpi.comresearchgate.net Oleate hydratases (Ohys), for example, are known to convert oleic acid into (R)-10-hydroxystearic acid with high enantiomeric excess (>97% ee). nih.govresearchgate.net Another fatty acid hydratase from Lactobacillus plantarum has been used to convert linoleic acid into (S)-10-hydroxy-cis-12-octadecenoic acid with an enantiomeric excess greater than 99%. mdpi.com This high degree of specificity is crucial for producing a single enantiomer. innovations-report.com

While natural enzymes possess remarkable catalytic properties, they often need to be optimized for industrial applications. nih.gov Rational design and directed evolution are powerful protein engineering techniques used to improve enzyme performance, broaden substrate range, and enhance enantioselectivity. nih.govsci-hub.se

Rational design involves using detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations to the amino acid sequence. nih.gov For example, by identifying key residues in the active site that influence substrate binding and orientation, researchers can introduce mutations to favor the formation of a desired stereoisomer. researchgate.net Computational tools and molecular modeling are integral to this process, helping to predict the effects of mutations before they are made in the lab. rug.nl

Directed evolution, in contrast, mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. sci-hub.se This approach does not require prior knowledge of the enzyme's structure or mechanism and has been successfully used to, for example, invert the enantioselectivity of lipases. researchgate.net These engineering strategies are crucial for developing biocatalysts tailored for the synthesis of specific chiral molecules like (S)-8-hydroxyhexadecanoic acid. rsc.org

The synthesis of medium-sized ring structures and specific positional isomers with high enantioselectivity presents significant challenges. numberanalytics.comrsc.org For 8-hydroxyhexadecanoate, achieving stereochemical control at the C8 position requires highly selective catalysts.

Challenges:

Substrate Specificity: Many fatty acid hydroxylating enzymes have a preference for certain positions on the fatty acid chain (e.g., C10 or C12), and may not be active or selective towards the C8 position. nih.govnih.govd-nb.info

Enantioselectivity: Achieving high enantiomeric excess (ee) is often difficult, as many enzymes may produce a mixture of both (R) and (S) isomers. numberanalytics.com

Catalyst Development: Developing catalysts, whether chemical or biological, with broad substrate scope and high efficiency for specific, less common hydroxylations remains a key hurdle. numberanalytics.com

Innovative Strategies:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective synthesis. rsc.org Chiral catalysts can be used to create specific stereocenters, as demonstrated in the synthesis of eight-membered lactone derivatives. rsc.org This approach could potentially be adapted for the synthesis of chiral hydroxy fatty acids.

Enzyme Screening and Engineering: Screening novel enzymes from diverse microbial sources can lead to the discovery of biocatalysts with the desired regioselectivity and enantioselectivity. nih.gov Once a promising enzyme is identified, its properties can be further enhanced through the rational design and directed evolution techniques described previously. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies for 8 Hydroxyhexadecanoic Acid Analogs

Regioselective Hydroxylation Approaches for Fatty Acid Substrates

Achieving regioselective hydroxylation of a long, unactivated carbon chain like that in hexadecanoic acid is a significant synthetic challenge. Traditional chemical methods often lack the required precision, leading to mixtures of isomers. Consequently, biocatalytic approaches have emerged as a powerful strategy.

Cytochrome P450 enzymes (CYPs) are particularly adept at catalyzing the regio- and stereoselective hydroxylation of C-H bonds. researchgate.netresearchgate.net These heme-containing monooxygenases can be engineered or selected to target specific positions on a fatty acid chain. For instance, various CYP families have demonstrated the ability to hydroxylate fatty acids at terminal (ω), sub-terminal (ω-1, ω-2, etc.), and in-chain positions. researchgate.net

A notable example is the fatty acid α-hydroxylase from Sphingomonas paucimobilis (CYP152B1), which, despite its name, highlights the principle of enzymatic specificity. While it primarily targets the α-carbon, its high degree of stereo- and regioselectivity underscores the potential of P450s. nih.gov It has been shown to produce (S)-enantiomers with greater than 98% enantiomeric excess. nih.gov The selection of specific P450 enzymes or the engineering of their active sites is crucial for targeting the C-8 position of hexadecanoic acid. researchgate.net

Another class of enzymes, fatty acid hydratases (FAHs), provides an alternative route. These enzymes catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid, yielding a hydroxylated fatty acid. mdpi.com This approach requires a substrate that is already unsaturated at the desired position, but it offers excellent stereocontrol, as seen in the production of (S)-10-hydroxy-stearic acid with over 99% enantiomeric excess using a hydratase from Lactobacillus plantarum. mdpi.com

The table below summarizes key enzymatic approaches for the regioselective hydroxylation of fatty acids.

Enzyme ClassMechanismSelectivityExample Substrate/ProductReference
Cytochrome P450s (CYPs)C-H bond oxygenationHigh regio- and stereoselectivity, tunable via enzyme engineeringHexadecanoic acid -> α-hydroxyhexadecanoic acid researchgate.netnih.gov
Fatty Acid Hydratases (FAHs)Hydration of C=C double bondsHigh stereoselectivityLinoleic acid -> (S)-10-hydroxy-cis-12-octadecenoic acid mdpi.com

Synthetic Routes to Hydroxy Fatty Acid Derivatives (e.g., oxo-derivatives, dihydroxy-derivatives, methyl esters)

Once a hydroxy fatty acid like 8-hydroxyhexadecanoic acid is obtained, its functional groups (hydroxyl and carboxyl) can be further modified to create a range of valuable derivatives.

Methyl Esters: Esterification of the carboxylic acid group is a common first step for analysis or to protect the carboxyl group during subsequent reactions. The preparation of fatty acid methyl esters (FAMEs) can be achieved through several methods, including reaction with diazomethane (B1218177) or, more commonly, through acid-catalyzed esterification with methanol (B129727). aocs.orgnih.gov Another method involves reacting the fatty acid with dimethylsulfate in the presence of a base. aocs.org The hydrolysis of these methyl esters back to the fatty acid can be accomplished under acidic conditions, using catalysts like alkylbenzene sulfonic acid to create a single-phase reaction mixture. google.com

Oxo-derivatives: The secondary hydroxyl group at the C-8 position can be oxidized to a ketone, yielding 8-oxohexadecanoic acid. This transformation can be achieved using standard oxidizing agents. In biocatalytic systems, over-oxidation of hydroxylated fatty acids by peroxygenases can sometimes lead to the formation of α-keto acids, a process that could potentially be adapted for in-chain hydroxyl groups. rsc.org

Dihydroxy-derivatives: Introducing a second hydroxyl group can be accomplished through various enzymatic pathways. For example, a sequence involving a fatty acid desaturase, an epoxidase, and an epoxide hydrolase has been used to convert hexadecanoic acid into 9,10-dihydroxyhexadecanoic acid. mdpi.com A similar strategy could be envisioned where an unsaturated precursor to 8-hydroxyhexadecanoic acid is dihydroxylated.

The table below outlines synthetic routes to various hydroxy fatty acid derivatives.

Derivative TypeSynthetic ApproachKey Reagents/EnzymesPrecursorReference
Methyl EsterAcid-catalyzed esterificationMethanol, Acid CatalystHydroxy fatty acid aocs.orgnih.gov
Oxo-derivativeOxidation of secondary alcoholStandard oxidizing agents / PeroxygenasesHydroxy fatty acid rsc.org
Dihydroxy-derivativeEnzymatic dihydroxylationDesaturase, Epoxidase, Epoxide HydrolaseFatty acid mdpi.com

Derivatization for Transformation into Novel Polymeric Materials

Hydroxy fatty acids are valuable monomers for the synthesis of bioplastics. frontiersin.org The presence of both a hydroxyl group and a carboxyl group allows them to undergo polycondensation reactions to form polyesters. Specifically, ω-hydroxy fatty acids are recognized as ideal building blocks for creating green polymers with superior material properties. frontiersin.org

While 8-hydroxyhexadecanoic acid is not an ω-hydroxy fatty acid, it can still function as a monomer. The carboxyl group of one molecule can react with the hydroxyl group of another to form an ester linkage, creating a polyester (B1180765) chain. The secondary nature of the hydroxyl group and its position along the chain, rather than at the terminus, would result in a polymer with different structural properties compared to those derived from ω-hydroxy acids. The long alkyl side chain (C8H17) would likely impart flexibility and hydrophobicity to the resulting polymer.

Furthermore, the hydroxyl group can be chemically modified into other functional groups, such as an amine, to produce monomers for other types of polymers like polyamides. The conversion of a hydroxyl group to an amino group can be achieved through a multi-step process, for example, by converting the alcohol to a tosylate, followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. mdpi.com

Challenges and Methodological Advancements in Targeted (S)-8-Hydroxyhexadecanoic Acid Chemical Synthesis

The targeted synthesis of a specific, optically pure regioisomer like (S)-8-hydroxyhexadecanoic acid presents considerable challenges.

Challenges:

Regiocontrol: Selectively functionalizing the C-8 position of a 16-carbon saturated chain is difficult with conventional chemistry, which often results in a mixture of products hydroxylated at various positions. rsc.org

Stereocontrol: Achieving the desired (S)-stereochemistry at the C-8 chiral center without using a chiral starting material or a stereoselective catalyst is a major hurdle, with non-selective methods yielding a racemic mixture of (R)- and (S)-enantiomers. rsc.orggoogle.com

Harsh Conditions: Many traditional chemical synthesis routes require harsh reagents and reaction conditions that are not compatible with the principles of green chemistry. frontiersin.org

Methodological Advancements: Significant progress has been made to overcome these challenges, primarily through biocatalysis and advanced organic synthesis.

Biocatalytic Synthesis: The use of specifically chosen or engineered cytochrome P450 monooxygenases stands out as a key advancement. These enzymes can provide both the high regioselectivity and stereoselectivity needed to produce optically pure (S)-hydroxy fatty acids directly from the parent fatty acid under mild, aqueous conditions. researchgate.netrsc.org For example, several CYP152 enzymes have been shown to produce (S)-α-hydroxy fatty acids with over 99% enantiomeric excess. rsc.org Applying this technology to target the C-8 position is a promising strategy.

Chiral Synthesis Routes: Chemical synthesis has also advanced. One patented method describes the synthesis of both (S)- and (R)-8-hydroxyhexadecanoic acid from racemic 1,2-decanediol, indicating a means of producing the specific enantiomers through chemical means. google.com Another effective approach involves the synthesis of optically pure (S)-(+)-8-hydroxyhexadecanoic acid from (R)-4-(7-benzyloxy)heptyl-1,3-dioxolan-2-one. oup.com Furthermore, an organocatalytic approach has been successfully used to synthesize other chiral hydroxy fatty acids, employing a chiral terminal epoxide as a key intermediate, which is then opened by a Grignard reagent to establish the carbon backbone and the chiral center. mdpi.com

Advanced Stereochemical Analysis: A significant methodological advancement is the development of more efficient techniques for analyzing the stereochemistry of hydroxy fatty acids. A method using chiral derivatizing agents, such as phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME), allows for rapid stereochemical determination via LC-MS without the need for laborious purification or NMR analysis. acs.orgacs.org This facilitates the high-throughput screening of biocatalysts and the optimization of synthetic reactions.

Analytical Methodologies for the Characterization and Quantification of 8 Hydroxyhexadecanoic Acid

Optimized Extraction and Sample Preparation Techniques from Complex Biological Matrices and Other Sources

The initial and critical step in the analysis of 8-hydroxyhexadecanoic acid is its efficient extraction from complex sample matrices such as tissues, plasma, and plant materials. theses.cz The choice of extraction method depends on the nature of the sample and the subsequent analytical technique.

Liquid-liquid extraction (LLE) is a conventional method used for separating lipids. A common approach involves the addition of a solvent system like water/2-propanol/hexane (B92381) to the sample, followed by vortexing and centrifugation to separate the phases. lipidmaps.org The organic layer containing the lipids is then collected. For instance, in the analysis of fatty acids from plasma, a biphasic solution can be created by adding methanol (B129727) and dichloromethane (B109758) to the sample. nih.gov

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and cleanup of hydroxy fatty acids from complex mixtures. gcms.czchula.ac.th It offers advantages over LLE, including better selectivity, higher recovery, and reduced solvent consumption. nih.gov Various sorbents can be employed depending on the specific requirements of the analysis. Reversed-phase sorbents like C18 are common for extracting hydrophobic compounds like fatty acids from aqueous samples. restek.com For acidic compounds like 8-hydroxyhexadecanoic acid, mixed-mode anion exchange cartridges can also be effective. lipidmaps.org

In the context of plant-derived 8-hydroxyhexadecanoic acid, which is a component of cutin, the extraction process often begins with the depolymerization of the cutin polyester (B1180765). This is typically achieved through alkaline hydrolysis (saponification) using reagents like sodium hydroxide (B78521) or methanolic potassium hydroxide. mdpi.com Following hydrolysis, the sample is acidified to protonate the fatty acids, which can then be extracted with an organic solvent.

MatrixExtraction/Preparation TechniqueKey Steps & ReagentsReference
Plasma/SerumLiquid-Liquid Extraction (LLE)Addition of methanol and dichloromethane, vortexing, phase separation by centrifugation. nih.gov
Plasma/UrineLiquid-Liquid Extraction (LLE)Addition of acetic acid/water/2-propanol/hexane, vortexing, centrifugation, collection of hexane layer. lipidmaps.org
General Biological SamplesSolid-Phase Extraction (SPE)Use of reversed-phase (e.g., C18) or mixed-mode anion exchange cartridges for cleanup and concentration. restek.com
Plant CutinAlkaline Hydrolysis followed by LLESaponification with NaOH or KOH, acidification with HCl, extraction with an organic solvent. mdpi.com

Advanced Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 8-hydroxyhexadecanoic acid from other components in the extracted sample. Mass spectrometry is the most common detector coupled with chromatographic systems for this purpose, providing both qualitative and quantitative information.

Gas chromatography-mass spectrometry is a powerful and well-established technique for the analysis of fatty acids. rsc.orgnih.gov However, due to the low volatility and polar nature of hydroxy fatty acids, derivatization is a mandatory step prior to GC-MS analysis. restek.comsigmaaldrich.com This process converts the polar carboxyl and hydroxyl groups into less polar and more volatile derivatives.

Common derivatization methods include:

Esterification: The carboxylic acid group is converted to an ester, most commonly a fatty acid methyl ester (FAME), using reagents like boron trifluoride (BF₃) in methanol or trimethylsilyldiazomethane. sigmaaldrich.comgcms.cz

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.comresearchgate.net

Once derivatized, the sample is injected into the GC system, where separation occurs on a capillary column, typically with a nonpolar or semi-polar stationary phase. unipi.it The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov For quantitative analysis, a stable isotope-labeled internal standard, such as a deuterated version of a similar fatty acid, is often used to ensure accuracy. nih.govnih.gov

Liquid chromatography-mass spectrometry has emerged as a highly sensitive and specific method for the analysis of hydroxy fatty acids, often without the need for derivatization. theses.czrsc.org This is a significant advantage as it simplifies sample preparation and avoids potential side reactions. nih.gov High-performance liquid chromatography (HPLC) coupled with electrospray ionization (ESI) mass spectrometry is a common configuration. mdpi.com

In LC-MS analysis, separation is typically achieved using a reversed-phase column. acs.org The mobile phase composition, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol with additives such as formic acid or ammonium (B1175870) acetate, is optimized to achieve good chromatographic resolution. theses.czlipidmaps.org ESI is a soft ionization technique that typically generates a prominent pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode), which is ideal for quantitative analysis. mdpi.com

High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which greatly enhances the confidence in compound identification by allowing for the determination of the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the precursor ion and analyzing the resulting product ions. lipidmaps.orgacs.org This technique, particularly in the multiple-reaction monitoring (MRM) mode, offers exceptional sensitivity and selectivity for quantifying low-abundance lipids. rsc.org

For highly complex samples containing numerous isomeric fatty acids, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power compared to conventional one-dimensional GC. gcms.czaocs.orgchemistry-matters.com In a GCxGC system, two columns with different stationary phase selectivities (e.g., nonpolar followed by polar) are coupled via a modulator. aocs.orgacs.org

The modulator traps small fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. chula.ac.thscispace.com This results in a structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. gcms.cz This enhanced separation capacity allows for the resolution of co-eluting peaks and provides a comprehensive profile of the fatty acids present in a sample, which is particularly useful for distinguishing between different isomers. aocs.org

Stereochemical Analysis and Enantiomeric Excess Determination

Determining the specific stereochemistry, i.e., distinguishing between the (S) and (R) enantiomers of 8-hydroxyhexadecanoic acid, requires chiral analytical methods. The biological activity of hydroxy fatty acids can be highly dependent on their stereochemistry. nih.gov

One approach is chiral chromatography . This can be performed using either gas or liquid chromatography with a chiral stationary phase (CSP). In HPLC, CSPs based on polysaccharides are often used for the separation of hydroxy fatty acid enantiomers. nih.govoup.com The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and quantification.

Chiral Chromatography Approaches for Enantiomer Separation

Direct separation of enantiomers can be achieved using chiral chromatography, a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between stereoisomers. The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is the most common platform for this type of separation. The selection of the CSP is paramount for achieving resolution. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used for the resolution of racemic hydroxy fatty acids. aocs.org Columns such as Chiralcel™ OD (cellulose tris-3,5-dimethylphenylcarbamate) and Chiralcel™ OB (cellulose trisbenzoate) have demonstrated excellent capabilities in separating similar compounds. aocs.org

The choice of mobile phase is also crucial and depends on the nature of the CSP and the analyte. For polysaccharide-based columns, normal-phase eluents consisting of hexane and an alcohol modifier like isopropanol (B130326) are frequently employed. aocs.orgnih.gov The ratio of these solvents is optimized to balance resolution and analysis time; decreasing the proportion of the polar alcohol modifier generally increases retention and improves separation. nih.gov

In a typical setup, a racemic mixture of 8-hydroxyhexadecanoic acid (or its methyl ester derivative for improved volatility and chromatographic behavior) is injected into the HPLC system. The two enantiomers interact differently with the chiral stationary phase, causing one to be retained longer than the other. For instance, in the separation of 3-hydroxyhexadecanoyl-CoA enantiomers on a chiral column, the 3(R)-enantiomer was observed to have a shorter retention time than the 3(S)-enantiomer. nih.gov This differential retention allows for their individual quantification using a suitable detector, most commonly a UV detector or a mass spectrometer (MS).

Capillary electrophoresis (CE) offers an alternative chiral separation method. In CE, chiral selectors, such as modified cyclodextrins, are added to the background electrolyte. nih.gov These selectors form inclusion complexes with the enantiomers, and differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and, consequently, separation. This technique has been successfully applied to the enantiomeric separation of various hydroxy acids. nih.gov

Table 1: Examples of Chiral Chromatography Conditions for Hydroxy Fatty Acid Enantiomer Separation
Analyte TypeChromatography TechniqueChiral Stationary Phase (CSP) / SelectorMobile Phase / BufferKey FindingsReference
Hydroxy Eicosatetraenoates (structurally similar)HPLCChiralcel™ OB (cellulose trisbenzoate)Hexane-isopropanol (100:2, v/v)Successful resolution of enantiomers, with the S-form eluting before the R-form. aocs.org
3-Hydroxyhexadecanoyl-CoAHPLCChiral separation column (specific type not detailed in abstract)Not detailedBaseline separation achieved; the 3(R)-enantiomer eluted before the 3(S)-enantiomer. nih.gov
Hydroxy AcidsCapillary Electrophoresis (CE)6,6'-dideoxy-6,6'-L-diamino-beta-cyclodextrins (AC regioisomer)Optimized pH bufferGood enantioselectivity and resolution were obtained at low selector concentrations. nih.gov
Hydroxychloroquine (model for hydroxy compounds)HPLCChiralpak AD-H (amylose derivative)n-hexane-isopropanol (93:7, v/v) with 0.5% DEABaseline separation of enantiomers was achieved, allowing for accurate quantification. nih.gov

Derivatization Strategies for Improved Enantiomeric Analysis

Indirect separation is an alternative to direct chiral chromatography. This strategy involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. tcichemicals.comnih.gov Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques, most commonly reversed-phase HPLC. tcichemicals.com The main advantages of this approach include the potential for enhanced detection sensitivity (especially if the CDA is fluorescent) and the use of more common and less expensive achiral columns. mdpi.com

For 8-hydroxyhexadecanoic acid, derivatization can target either the carboxylic acid group or the hydroxyl group.

Derivatization of the Carboxylic Acid Group: The carboxylic acid function can be converted into an amide or ester by reacting it with a chiral amine or alcohol. For example, chiral amines like (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethylamine can be used to form diastereomeric amides, which are then separated by HPLC. aocs.org

Derivatization of the Hydroxyl Group: The secondary alcohol at the C-8 position can be esterified with a chiral carboxylic acid. tcichemicals.com The resulting diastereomeric esters can then be resolved on a standard silica gel or C18 column. tcichemicals.com

A variety of CDAs are available for this purpose. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs are widely used for reacting with primary and secondary amines, but can also be adapted for other functional groups. nih.gov For hydroxyl groups, reagents like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol contain a fluorescent tag, which allows for highly sensitive detection of the resulting diastereomers at femtomole levels. nih.gov

After separation, the relative peak areas of the two diastereomers are used to determine the enantiomeric composition of the original sample. The success of this method relies on the derivatization reaction proceeding to completion without any kinetic resolution or racemization. science.gov

Table 2: Chiral Derivatizing Agents (CDAs) for Enantiomeric Analysis
Chiral Derivatizing Agent (CDA)Target Functional GroupPrincipleDetection MethodReference
(S)-(+)- or (R)-(-)-1-(1-Naphthyl)ethylamineCarboxylic AcidForms diastereomeric amides.UV or Fluorescence aocs.org
(1S,2S)-2-(2,3-Anthracenedicarboximido)cyclohexanolCarboxylic AcidForms diastereomeric esters with fluorescent tag.Fluorescence nih.gov
Marfey's Reagent (FDAA)Amino Groups (can be adapted for others)Forms diastereomers with a strong UV chromophore.UV/Vis, MS nih.gov
o-Phthalaldehyde (OPA) with a chiral thiol (e.g., IBLC)Primary AminesForms fluorescent isoindole diastereomers.Fluorescence mdpi.com
Chiral Carboxylic AcidsAlcoholForms diastereomeric esters.UV, MS tcichemicals.com

Future Research Directions and Unanswered Questions

Definitive Elucidation of Specific Biosynthetic Enzymes and Pathways Leading to (S)-8-Hydroxyhexadecanoic Acid

The precise biosynthetic route to (S)-8-hydroxyhexadecanoic acid remains an area of active investigation. While the general pathway for fatty acid synthesis is well-established, involving enzymes like acetyl-CoA carboxylase and fatty acid synthase, the specific enzymes responsible for the introduction of the hydroxyl group at the C-8 position and the establishment of the (S)-stereochemistry are not definitively known. ymdb.camhmedical.comkegg.jp The de novo synthesis of fatty acids primarily produces saturated fatty acids like palmitate. mhmedical.com The subsequent hydroxylation is a critical step.

Future research should focus on identifying and characterizing the specific cytochrome P450 monooxygenases or other hydroxylases that catalyze this reaction. Studies in various organisms, from microorganisms to mammals, will be crucial to uncover the diversity of these enzymes. mdpi.com For instance, certain Pseudomonas species are known to produce hydroxy fatty acids, suggesting a potential source for novel enzymes. Understanding the regioselectivity and stereoselectivity of these enzymes is paramount. Gene cloning and heterologous expression of candidate enzymes will be necessary to confirm their activity and substrate specificity. Pinpointing these enzymes will not only illuminate the endogenous roles of (S)-8-hydroxyhexadecanoic acid but also open avenues for its biotechnological production.

Development of Highly Efficient and Scalable Enantioselective Synthetic Methods for High-Purity (S)-Isomer Production

Future efforts should be directed towards optimizing these catalytic systems to improve yields and reduce the number of synthetic steps. Exploring novel catalytic approaches, including biocatalysis with isolated enzymes or whole-cell systems, could provide more sustainable and cost-effective production routes. The development of a robust and scalable synthesis is a prerequisite for in-depth biological studies and any potential therapeutic applications, which require a reliable supply of the pure enantiomer.

Comprehensive Characterization of Specific Biological Receptors and Molecular Targets Mediating its Biological Activities

A critical gap in our understanding of (S)-8-hydroxyhexadecanoic acid is the definitive identification of its specific biological receptors and molecular targets. While it has been shown to exhibit biological activities, the precise mechanisms by which it exerts these effects at the molecular level are not fully understood. It is hypothesized that like other bioactive lipids, it may interact with specific G protein-coupled receptors (GPCRs) or nuclear receptors. themedicalbiochemistrypage.org For example, some hydroxy fatty acids are known to be ligands for specific receptors, such as the GPR31 receptor for 12(S)-HETE. themedicalbiochemistrypage.org

Future research must employ a combination of affinity-based proteomics, chemical biology approaches with tagged probes, and computational docking studies to identify and validate its direct binding partners. Once potential receptors are identified, functional assays will be necessary to confirm their activation or inhibition by (S)-8-hydroxyhexadecanoic acid and to elucidate the downstream signaling pathways. A patent has indicated that (S)-8-HHA treatment can reduce FAS receptor levels, suggesting a potential area of investigation. google.com Uncovering these molecular targets is essential for understanding its physiological and pathophysiological roles.

Exploration of Novel Biocatalytic Systems and Engineered Organisms for Sustainable Production

The sustainable production of (S)-8-hydroxyhexadecanoic acid is a key objective for its future applications. Biocatalysis offers an environmentally friendly alternative to chemical synthesis. nih.gov This could involve the use of isolated enzymes, such as lipases or specific hydroxylases, or whole-cell biotransformations using microorganisms. mdpi.comnih.gov Several microorganisms, including species of Candida and Pseudomonas, are known to produce hydroxy fatty acids and could be starting points for developing such systems. d-nb.info

Future research should focus on discovering and engineering novel enzymes with high specificity and efficiency for the production of the (S)-isomer. This includes enzyme engineering and directed evolution to improve catalytic activity and stability. researchgate.net Furthermore, the development of engineered microbial strains, such as E. coli or Saccharomyces cerevisiae, that are optimized for the production of (S)-8-hydroxyhexadecanoic acid from simple carbon sources is a promising avenue. mdpi.com These engineered organisms could provide a cost-effective and scalable platform for industrial-level production.

Integration of Multi-Omics Data for a Systems-Level Understanding of its Roles and Regulation

To gain a holistic understanding of the biological roles and regulatory networks of (S)-8-hydroxyhexadecanoic acid, a systems biology approach integrating multi-omics data is essential. nih.gove-enm.org This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to this molecule. frontiersin.orgebi.ac.uk By analyzing changes in gene expression, protein levels, and metabolite profiles in response to (S)-8-hydroxyhexadecanoic acid, researchers can identify the pathways and processes it modulates.

Future studies should utilize these multi-omics approaches in various cell types and in vivo models. frontiersin.org This will help to build predictive models of its function and to understand how its levels are regulated under different physiological and pathological conditions. e-enm.org For example, integrating lipidomics data with transcriptomic data could reveal correlations between the levels of (S)-8-hydroxyhexadecanoic acid and the expression of genes involved in inflammation or cell proliferation. frontiersin.org This systems-level understanding will be crucial for elucidating its complex biological functions and for identifying potential biomarkers or therapeutic targets.

Q & A

Basic: What analytical methods are recommended for quantifying hexadecanoic acid derivatives in plant extracts?

Answer: Gas chromatography-mass spectrometry (GC-MS) is widely employed for quantification due to its high sensitivity and specificity. For example, GC-MS analysis of Euphorbia milii identified hexadecanoic acid as a major phytocompound, with detailed retention indices and mass spectra provided for validation . Similarly, biodiesel studies utilized GC-MS to quantify hexadecanoic acid (as methyl palmitate) at 34.08% composition in transesterified used cooking oil . To ensure accuracy, internal standards (e.g., deuterated analogs) and calibration curves using purified reference materials are critical.

Basic: What biological roles does hexadecanoic acid play in plant systems?

Answer: Hexadecanoic acid (palmitic acid) is a key saturated fatty acid in plant lipid metabolism, serving as a precursor for membrane lipids and signaling molecules. In Datura species, its concentration varies between roots and leaves (e.g., 10% higher in D. stramonium roots), suggesting tissue-specific roles in energy storage or structural integrity . Additionally, its presence in Scorzonera undulata (42.2%) and Moringa oleifera (1.31%) highlights interspecies variability in biosynthesis and ecological adaptations .

Advanced: What mechanistic pathways explain hexadecanoic acid’s antiproliferative effects in hormone-insensitive prostate cancer cells?

Answer: In DU145 prostate cancer cells, hexadecanoic acid induces G1/S cell cycle arrest via downregulation of cyclin D1, a protein critical for cell cycle progression. Flow cytometry confirmed arrest, while western blotting revealed reduced cyclin D1 expression, linking antiproliferative activity to cell cycle disruption . Transwell migration assays further demonstrated inhibition of metastatic potential, suggesting dual therapeutic effects. Researchers should validate these mechanisms using siRNA knockdown of cyclin D1 to establish causality.

Advanced: How can researchers reconcile contradictory data on hexadecanoic acid concentrations across plant studies?

Answer: Discrepancies in reported concentrations (e.g., 42.2% in Scorzonera undulata vs. 1.31% in Moringa oleifera) arise from factors such as:

  • Extraction protocols : Methanol vs. hexane solvents yield differing lipid profiles.
  • Plant growth conditions : Environmental stressors (e.g., drought) alter fatty acid biosynthesis.
  • Analytical calibration : Variability in GC-MS quantification standards.
    To address contradictions, cross-study validation using standardized extraction methods (e.g., Folch lipid extraction) and inter-laboratory reproducibility tests are recommended.

Advanced: What synthetic strategies are reported for hydroxylated derivatives like 8-hydroxyhexadecanoic acid?

Answer: Synthesis of hydroxy fatty acids often involves selective oxidation or microbial bioconversion. For example, partial oxidation of hexadecanol using oxalyl chloride-activated dimethyl sulfoxide has been used to produce deuterated analogs . Historical routes include esterification followed by hydroxylation at specific carbon positions, as detailed in early 20th-century protocols . Researchers should prioritize stereochemical control (e.g., (S)-configuration) via chiral catalysts or enzymatic methods to ensure enantiopurity.

Advanced: How does maternal metabolic status influence hexadecanoic acid levels in offspring, and what are the cognitive implications?

Answer: Maternal obesity combined with a high-fat diet (HFD) in offspring alters hexadecanoic acid levels in the prefrontal cortex and hippocampus, correlating with spatial cognitive deficits in murine models . Lipidomic profiling revealed significant perturbations in fatty acid metabolites, suggesting neurodevelopmental impacts. Future studies should employ targeted metabolomics (e.g., LC-MS/MS) and behavioral assays (e.g., Morris water maze) to dissect causal relationships between lipid metabolism and cognitive outcomes.

Advanced: What experimental controls are critical when assessing hexadecanoic acid’s xanthine oxidase inhibitory activity?

Answer: In studies of Euphorbia milii extracts, xanthine oxidase inhibition assays require:

  • Positive controls : Allopurinol (IC₅₀ ~2.5 µM) to benchmark activity.
  • Matrix controls : Lipid-free extracts to isolate hexadecanoic acid’s contribution.
  • Dose-response curves : To differentiate specific inhibition from nonspecific cytotoxicity .
    Researchers should also validate findings using purified hexadecanoic acid and compare activity against other fatty acids (e.g., oleic acid) to assess structural specificity.

Basic: How is hexadecanoic acid characterized in thermodynamic studies?

Answer: The National Institute of Standards and Technology (NIST) provides enthalpy data (ΔfusH, ΔsubH) for hexadecanoic acid, essential for modeling phase transitions and stability . Differential scanning calorimetry (DSC) is typically used to measure melting points and enthalpy changes, with purity >95% required to avoid data skewing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.